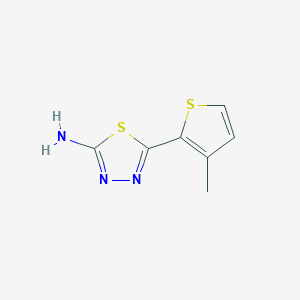![molecular formula C26H21ClN4O2S B2746153 3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 442531-99-9](/img/no-structure.png)
3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are known for their vast array of biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Indole compounds are generally crystalline and colorless in nature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Quinazoline derivatives have been synthesized through various chemical reactions, highlighting their versatility and potential for modification. For example, Azizian et al. (2000) described the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate, demonstrating a method for synthesizing quinazolinediones, which could be related to the reactivity and synthesis pathways of similar compounds (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).
Antimicrobial Applications
Quinazoline derivatives have shown potential as antimicrobial agents. Desai, Shihora, and Moradia (2007) synthesized new quinazolines and tested them for antibacterial and antifungal activities, suggesting the utility of quinazoline scaffolds in developing antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antitumor and Antifolate Activities
Quinazoline derivatives have also been explored for their antitumor and antifolate inhibitor activities. Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase and as antitumor and/or antibacterial agents, highlighting the compound's relevance in cancer research (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Biological Studies
Studies have also been conducted on the biological activities of quinazoline derivatives, including their potential as antimicrobial agents. Patel, Patel, and Patel (2010) synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone and evaluated their antimicrobial activity, indicating the biological relevance of quinazoline compounds in addressing microbial resistance (Patel, Patel, & Patel, 2010).
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, cyclization, and substitution reactions.", "Starting Materials": [ "2-chlorobenzyl chloride", "3-indole ethanol", "2-aminobenzoic acid", "thiourea", "sodium hydroxide", "acetic anhydride", "ethanol", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(2-chlorobenzylthio)benzoic acid by reacting 2-chlorobenzyl chloride with thiourea in the presence of sodium hydroxide in ethanol.", "Step 2: Cyclization of 2-(2-chlorobenzylthio)benzoic acid with acetic anhydride in the presence of sulfuric acid to form 3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: Condensation of 3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 3-indole ethanol in the presence of acetic anhydride and sulfuric acid to form 3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide.", "Step 4: Purification of the final compound by recrystallization from chloroform and diethyl ether." ] } | |
Número CAS |
442531-99-9 |
Fórmula molecular |
C26H21ClN4O2S |
Peso molecular |
488.99 |
Nombre IUPAC |
3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C26H21ClN4O2S/c27-21-7-3-1-5-18(21)15-31-25(33)20-10-9-16(13-23(20)30-26(31)34)24(32)28-12-11-17-14-29-22-8-4-2-6-19(17)22/h1-10,13-14,29H,11-12,15H2,(H,28,32)(H,30,34) |
Clave InChI |
XPWXPNOGQUHCSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CNC5=CC=CC=C54)NC2=S)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



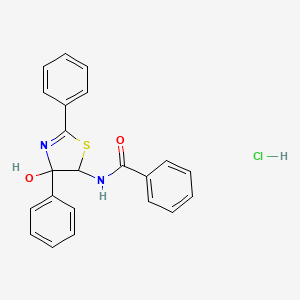
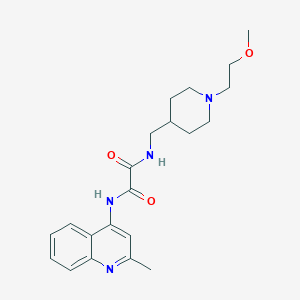

![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2746075.png)
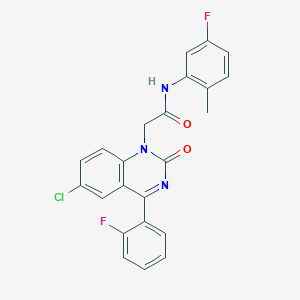
![[4-(2-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-ylsulfanyl]acetic acid, methyl ester](/img/structure/B2746078.png)
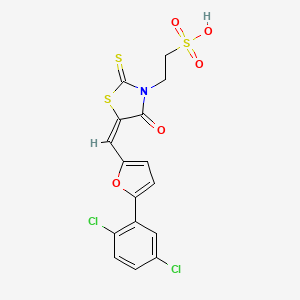
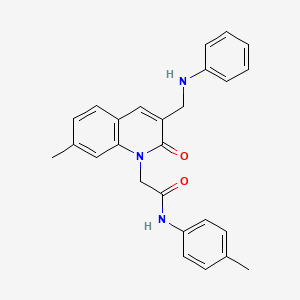

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2746086.png)
![7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2746088.png)
![1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746090.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2746091.png)
